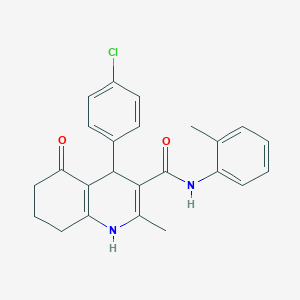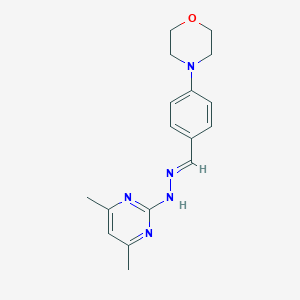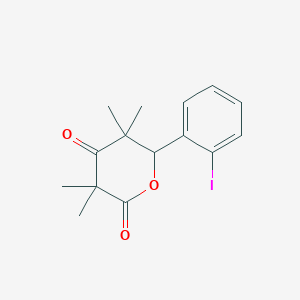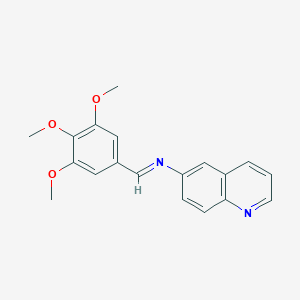
Propyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound characterized by its unique quinoline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 3,4-dimethoxyphenylacetic acid, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Propyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
Propyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
作用机制
The mechanism of action of Propyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include modulation of neurotransmitter levels and inhibition of oxidative stress pathways.
相似化合物的比较
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic Acid: Shares similar structural features but lacks the quinoline core.
3,4-Dimethoxyphenylacetic Acid: Another related compound with similar functional groups but different overall structure.
Uniqueness
Propyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its quinoline core, which imparts specific electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and materials science.
属性
分子式 |
C30H35NO7 |
|---|---|
分子量 |
521.6g/mol |
IUPAC 名称 |
propyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H35NO7/c1-7-12-38-30(33)27-17(2)31-22-13-19(18-8-11-24(35-4)26(15-18)37-6)14-23(32)29(22)28(27)21-10-9-20(34-3)16-25(21)36-5/h8-11,15-16,19,28,31H,7,12-14H2,1-6H3 |
InChI 键 |
HBWPLFWUDXKHBH-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
规范 SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B418099.png)


![1-[5-Cyano-4-(4-methylphenyl)-2,6-dioxo-3-piperidinyl]pyridinium](/img/structure/B418106.png)
![N-[(FURAN-2-YL)METHYL]-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B418108.png)


![2-[(2-Pyridinylmethylene)amino]benzamide](/img/structure/B418116.png)

![2-{2,4-bisnitroanilino}-6-bromo-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B418118.png)


![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B418121.png)
![5-{2-nitrophenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B418122.png)
